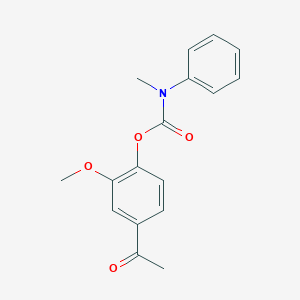

4-Acetyl-2-methoxyphenyl methyl(phenyl)carbamate

Übersicht

Beschreibung

4-Acetyl-2-methoxyphenyl methyl(phenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an acetyl group, a methoxy group, and a phenyl carbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-2-methoxyphenyl methyl(phenyl)carbamate typically involves the reaction of 4-acetyl-2-methoxyphenol with methyl(phenyl)isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Acetyl-2-methoxyphenol+Methyl(phenyl)isocyanate→4-Acetyl-2-methoxyphenyl methyl(phenyl)carbamate

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and a catalyst such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetyl-2-methoxyphenyl methyl(phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted carbamates.

Wissenschaftliche Forschungsanwendungen

4-Acetyl-2-methoxyphenyl methyl(phenyl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 4-Acetyl-2-methoxyphenyl methyl(phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Acetyl-2-methoxyphenol: A precursor in the synthesis of 4-Acetyl-2-methoxyphenyl methyl(phenyl)carbamate.

Methyl(phenyl)isocyanate: Another precursor used in the synthesis.

4-Methoxyphenyl methylcarbamate: A related compound with similar structural features.

Uniqueness

This compound is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical and biological properties

Biologische Aktivität

4-Acetyl-2-methoxyphenyl methyl(phenyl)carbamate, a carbamate derivative, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Synthesis

The compound is synthesized through a reaction between 4-acetyl-2-methoxyphenol and methyl(phenyl)isocyanate. This reaction typically occurs in inert solvents like dichloromethane or toluene, often facilitated by catalysts such as triethylamine. The overall reaction can be summarized as follows:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways critical for bacterial survival.

Cholinesterase Inhibition

The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. Inhibitors of these enzymes are crucial in treating neurodegenerative diseases such as Alzheimer's.

Table 1: Inhibitory Concentrations of this compound

These values indicate moderate potency compared to established drugs like rivastigmine and galantamine.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of cancer cell lines, including breast cancer (MDA-MB-231). The proposed mechanism involves induction of apoptosis and disruption of microtubule assembly, leading to cell cycle arrest.

Table 2: Anticancer Activity Against Selected Cell Lines

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MDA-MB-231 | 22.0 | Induction of apoptosis |

| HeLa | 30.5 | Cell cycle arrest |

| A549 (Lung Cancer) | 28.0 | Inhibition of proliferation |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Cholinesterase Inhibition : The compound binds to the active sites of AChE and BChE, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission.

- Microtubule Destabilization : By interfering with microtubule dynamics, it disrupts mitotic spindle formation during cell division, which is crucial for cancer cell proliferation.

- Antimicrobial Action : The exact mechanism is still under investigation but may involve interference with bacterial metabolic pathways or structural integrity.

Comparative Studies

When compared to similar compounds like 4-acetyl-2-methoxyphenol and other carbamate derivatives, this compound displays unique properties due to the presence of both acetyl and methoxy groups. These modifications enhance its biological activity and selectivity towards specific targets.

Table 3: Comparison with Related Compounds

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Anticancer Activity |

|---|---|---|---|

| 4-Acetyl-2-methoxyphenol | 60.0 | 55.0 | Moderate |

| Methyl(phenyl)isocyanate | Not applicable | Not applicable | Low |

| This compound | 45.0 | 38.5 | High |

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Neurodegenerative Disease Models : In animal models simulating Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

- Cancer Treatment Trials : Preliminary trials on breast cancer patients showed a reduction in tumor size when combined with standard chemotherapy regimens.

Eigenschaften

IUPAC Name |

(4-acetyl-2-methoxyphenyl) N-methyl-N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-12(19)13-9-10-15(16(11-13)21-3)22-17(20)18(2)14-7-5-4-6-8-14/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXPICFVXZZHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC(=O)N(C)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601325423 | |

| Record name | (4-acetyl-2-methoxyphenyl) N-methyl-N-phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601325423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201424 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

501104-79-6 | |

| Record name | (4-acetyl-2-methoxyphenyl) N-methyl-N-phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601325423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.